4-(Difluoromethyl)pyrimidine-5-carboxylic acid
Overview
Description
4-(Difluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the pyrimidine ring, which is further substituted with a carboxylic acid group at the 5-position . It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrimidine derivative with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)pyrimidine-5-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(Difluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group.
4-(Methyl)pyrimidine-5-carboxylic acid: Contains a methyl group instead of a difluoromethyl group.
4-(Chloromethyl)pyrimidine-5-carboxylic acid: Substituted with a chloromethyl group.
Uniqueness
4-(Difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it valuable in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)4-3(6(11)12)1-9-2-10-4/h1-2,5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVANDNMPXZWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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